4-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(pyridin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pyridin-2-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected 1,2-diamine with a sulfonium salt under basic conditions, followed by deprotection and cyclization to form the piperazine ring . Another method includes the Ugi reaction, which is a multicomponent reaction that can efficiently produce piperazine derivatives .
Industrial Production Methods
Industrial production of this compound often employs parallel solid-phase synthesis and photocatalytic synthesis due to their scalability and efficiency. These methods allow for the rapid production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(pyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of N-substituted piperazine derivatives .
Scientific Research Applications
4-(pyridin-2-yl)piperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-(pyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simple heterocyclic compound with a similar structure but lacking the pyridine moiety.
4-(pyridin-2-yl)piperazine: Similar to 4-(pyridin-2-yl)piperazin-2-one but without the carbonyl group.
N-(4-(pyridin-2-yl)piperazin-1-yl)benzamide: A derivative with additional functional groups that may enhance its biological activity.
Uniqueness
This compound is unique due to its combination of the piperazine and pyridine rings, which confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications .
Properties
CAS No. |
1854289-81-8 |
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Molecular Formula |
C9H11N3O |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-pyridin-2-ylpiperazin-2-one |
InChI |
InChI=1S/C9H11N3O/c13-9-7-12(6-5-11-9)8-3-1-2-4-10-8/h1-4H,5-7H2,(H,11,13) |
InChI Key |
GBRIGSKHNNGYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C2=CC=CC=N2 |
Purity |
95 |
Origin of Product |
United States |
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